molecular formula C11H11N3OS B487682 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 69635-81-0

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B487682
CAS RN: 69635-81-0
M. Wt: 233.29g/mol
InChI Key: SLKPWVISRATEOW-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In

Mechanism of Action

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. When 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates a signaling cascade that leads to the production of interferons and other cytokines. These cytokines help to activate the immune system and kill cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor. It has also been shown to increase the infiltration of immune cells into tumors, which can help to increase the efficacy of chemotherapy and radiation therapy. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It has been shown to be effective against a wide range of cancer cell lines and has been used in numerous preclinical studies. However, 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively unstable and can degrade over time, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for the study of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide that are more stable and have improved pharmacokinetic properties. Additionally, there is ongoing research into the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in combination with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is interest in exploring the use of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide in other disease areas, such as infectious diseases and autoimmune disorders.

Synthesis Methods

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with thiocarbonyl diimidazole, followed by the reaction with 2-chloroacetyl chloride. Alternatively, it can be synthesized through the reaction of 4-methylphenyl hydrazine with 2-chloroacetyl chloride, followed by the reaction with thiourea. The synthesis of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide works by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to increase the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPWVISRATEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

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